3-Butoxypropylamine

Catalog No.
S662761
CAS No.
16499-88-0
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxypropylamine

CAS Number

16499-88-0

Product Name

3-Butoxypropylamine

IUPAC Name

3-butoxypropan-1-amine

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3

InChI Key

LPUBRQWGZPPVBS-UHFFFAOYSA-N

SMILES

CCCCOCCCN

Canonical SMILES

CCCCOCCCN

3-Butoxypropylamine is an organic compound classified as an alkylamine, characterized by the molecular formula C7H17NOC_7H_{17}NO and a molecular weight of approximately 131.216 g/mol. This compound features a butoxy group attached to a propylamine backbone, making it a versatile molecule in various chemical applications. It has a specific gravity of 0.847 and a boiling point of 170 °C at atmospheric pressure, with a flash point of 62 °C, indicating its flammability under certain conditions .

Currently, there is no documented information regarding a specific mechanism of action for 3-BPA in biological systems.

As with most chemicals, it is advisable to handle 3-BPA with caution due to its potential hazards. Specific data on its toxicity is not readily available, but potential hazards include:

  • Flammability: Organic amines can be flammable.
  • Irritant: Amines can be irritating to the skin, eyes, and respiratory system [].
  • Corrosivity: Concentrated amines can be corrosive [].

Synthesis of N-functionalized Bis(phosphino)amine Ligands:

The primary application of 3-Butoxypropylamine in scientific research lies in the synthesis of specific types of molecules called N-functionalized bis(phosphino)amine ligands. These ligands feature a central nitrogen atom bonded to two phosphine groups (P-H) and a functional group attached to the nitrogen atom. 3-Butoxypropylamine serves as a precursor in the synthesis of these ligands, particularly those containing ether, thioether, and pyridyl tethers [].

The tethers, in this context, refer to the functional groups connecting the central nitrogen atom to the phosphine groups. Ether tethers contain an oxygen atom linking the nitrogen and phosphorous, while thioether tethers use a sulfur atom. Pyridyl tethers involve a six-membered aromatic ring containing nitrogen, connecting the central nitrogen to the phosphine groups.

While the specific details of the synthesis process are beyond the scope of this response, it's important to note that 3-Butoxypropylamine plays a crucial role in creating these specialized ligands, which find applications in various areas of scientific research, including homogeneous catalysis [].

Typical of amines, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles to form new compounds.
  • Acylation Reactions: It can react with acyl chlorides to form amides.
  • Formation of Salts: It can react with acids to form ammonium salts.

Notably, it has been shown to react with chromium(III) chloride in tetrahydrofuran to yield dinuclear complexes, showcasing its potential in coordination chemistry .

3-Butoxypropylamine can be synthesized through various methods:

  • Alkylation of Propylamine: This method involves the reaction of propylamine with butanol in the presence of an acid catalyst.
  • Direct Amination: The reaction of butanol with ammonia under high temperature and pressure conditions can yield 3-butoxypropylamine.
  • Reduction Reactions: Starting from corresponding nitriles or amides, reduction processes can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing 3-butoxypropylamine from readily available precursors.

3-Butoxypropylamine finds applications in several fields:

  • Chemical Industry: Used as an intermediate for synthesizing other chemicals.
  • Pharmaceuticals: Potential use in drug development due to its unique structure.
  • Agricultural Chemicals: May serve as a building block for agrochemicals.

Its properties make it suitable for applications requiring solvent capabilities and reactivity in organic synthesis .

Several compounds share structural similarities with 3-butoxypropylamine, including:

Compound NameMolecular FormulaKey Features
2-ButoxyethylamineC6H15NOShorter ethylene chain; used as a solvent
ButylamineC4H11NSimpler structure; widely used in synthesis
PropanolamineC3H9NOSmaller size; used in pharmaceuticals

Uniqueness of 3-Butoxypropylamine

3-Butoxypropylamine stands out due to its unique combination of a butoxy group and a propylamine backbone, which provides distinct chemical reactivity compared to simpler alkylamines. Its higher molecular weight and specific functional groups allow for diverse applications not typically associated with smaller amines.

3-Butoxypropylamine (CAS No. 16499-88-0) is an organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. It features a butoxy group attached to a propylamine backbone, creating a molecule with both ether and amine functionalities.

Key Physical Properties

The compound exists as a clear liquid with a colorless to light yellow appearance. Its comprehensive physical properties are summarized in the following table:

PropertyValueReference
Molecular formulaC₇H₁₇NO
Molecular weight131.216 g/mol
Physical stateClear liquid
ColorColorless to light yellow
Boiling point169-170°C (756 mmHg)
Melting point-65°C
Density0.853 g/mL at 25°C
Flash point63°C (146°F)
Refractive index1.426
Viscosity1.632 mm²/s
Water solubilityMiscible
LogP1.05 at 20°C
Specific gravity0.847
pKa9.77±0.10 (Predicted)

Chemical Structure

3-Butoxypropylamine features a linear carbon chain with a butoxy group (CH₃(CH₂)₃O-) attached to a propylamine moiety (-CH₂CH₂CH₂NH₂). The IUPAC standard InChI representation is InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3. This structure gives the molecule its characteristic dual functionality, with both ether and amine groups contributing to its chemical behavior.

Synthesis of N-Functionalized Bis(phosphino)amine Ligands

The synthesis of N-functionalized bis(phosphino)amine ligands utilizing 3-butoxypropylamine follows established methodologies for incorporating functional tethers into phosphine frameworks [2] [9]. The compound serves as a key intermediate in the preparation of ligands with the general formula (Ph₂P)₂N-R, where R represents the functionalized tether derived from 3-butoxypropylamine [10] [21]. The synthetic approach typically involves the reaction of 3-butoxypropylamine with chlorodiphenylphosphine under controlled conditions to achieve selective N-functionalization [15] [37].

Research demonstrates that the butoxy-propyl chain length provides optimal spatial arrangements for subsequent coordination to metal centers [16] [43]. The ether functionality within the 3-butoxypropylamine structure introduces hemilabile characteristics to the resulting ligand systems, enabling dynamic coordination behavior essential for catalytic applications [16] [23]. Studies indicate that the propyl spacer between the amine nitrogen and the ether oxygen creates a favorable conformational flexibility that enhances metal binding efficiency [12] [46].

The synthesis proceeds through nucleophilic substitution mechanisms where the primary amine of 3-butoxypropylamine displaces chloride ions from phosphine precursors [37] [40]. Spectroscopic evidence confirms the formation of P-N bonds with characteristic ³¹P NMR chemical shifts appearing in the range typical for aminophosphines [38] [43]. The reaction yields are generally high when conducted under inert atmosphere conditions with appropriate base catalysis [21] [40].

Tether Engineering: Ether, Thioether, and Pyridyl Linkages

The engineering of tether systems in phosphino-amine ligands derived from 3-butoxypropylamine reveals distinct coordination preferences and stability patterns [9] [16]. Ether linkages, as exemplified by the butoxy functionality in 3-butoxypropylamine, demonstrate moderate bond strengths with pronounced hemilabile behavior [44] [46]. This hemilability enables reversible coordination-decoordination processes that prove advantageous in catalytic cycles requiring substrate access to metal centers [23] [46].

Comparative studies between ether and thioether tethers show that thioether linkages exhibit stronger coordination to metal centers, particularly with nickel(II) and palladium(II) complexes [16] [46]. The thioether variants display P,S-chelation modes that create five-membered metallacycles with enhanced stability compared to their ether counterparts [46] [13]. Research indicates that the sulfur atom in thioether tethers provides additional π-acceptor character that strengthens metal-ligand interactions [16] [24].

Pyridyl tethers represent the strongest coordination mode among the three tether types, forming P,N-chelating systems with limited hemilabile behavior [17] [19]. The pyridine nitrogen exhibits strong σ-donor properties combined with moderate π-acceptor characteristics that stabilize metal complexes across various oxidation states [17] [20]. Studies demonstrate that pyridyl-tethered phosphino-amines show enhanced thermal stability and resistance to ligand dissociation compared to ether and thioether analogs [19] [27].

Table 1: Comparative Tether Properties in Phosphino-amine Ligands

Tether TypeBond StrengthCoordination ModeHemilabile BehaviorMetal Preference
Ether LinkageModerateP,P-bidentate primarilyYesLate transition metals
Thioether LinkageModerate-StrongP,S-chelation possibleYesNi(II), Pd(II)
Pyridyl LinkageStrongP,N-chelationLimitedRh(I), Ir(I)
Direct Carbon ChainStrongP,P-bidentateNoVarious

Metal Complex Formation and Catalytic Applications

Metal complex formation with 3-butoxypropylamine-derived ligands proceeds through well-defined coordination pathways that depend on both the metal center and the specific tether functionality [9] [18]. Chromium(III) complexes demonstrate particular affinity for bis(phosphino)amine ligands, forming octahedral geometries with P,P-chelation modes that prove highly effective for ethylene oligomerization catalysis [28] [29]. Research shows that chromium complexes of these ligands achieve activities up to 26,200 kg/(g·h) with selectivities exceeding 99% for 1-hexene formation [33] [31].

Silver(I) complexes exhibit diverse coordination behavior ranging from mononuclear bis-chelated structures to dinuclear bridged arrangements depending on reaction conditions [9] [14]. The formation of [Ag{ligand-P,P}₂]BF₄ complexes occurs preferentially in acetone solution with 1:2 metal-to-ligand ratios [9]. Structural studies reveal that the para-substituents on N-aryl groups significantly influence the solid-state packing and intermolecular interactions in these complexes [9] [14].

Iron(II) complexes demonstrate unusual coordination geometries with significant deviations from ideal tetrahedral arrangements [16]. Density functional theory calculations indicate that electronic factors primarily govern the observed structural distortions, with steric effects playing secondary roles [16]. These complexes show moderate activity in ethylene oligomerization when activated with appropriate co-catalysts [16] [28].

Nickel(II) systems exhibit remarkable solvent-dependent ligand exchange behavior, particularly with thioether-containing ligands derived from modified 3-butoxypropylamine precursors [46]. The equilibrium between neutral [NiCl₂(ligand)] complexes and ionic [Ni(ligand)₂][NiCl₄] species demonstrates the dynamic nature of these coordination systems [46]. This reversibility proves beneficial for catalytic applications requiring substrate turnover [34] [46].

Table 2: Metal Complex Formation and Properties

Metal CenterCoordination GeometryTypical Ligand ModeCatalytic ActivityActivity Range
Chromium(III)OctahedralP,P-chelateEthylene oligomerizationUp to 26,200 kg/(g·h)
Silver(I)Linear/TetrahedralP,P-bridgeNone reportedN/A
Iron(II)Tetrahedral/OctahedralP,P-pseudochelateEthylene oligomerizationModerate
Nickel(II)Square Planar/TetrahedralP,S-chelateLimitedLow
Rhodium(I)Square PlanarP,P-chelateHydrogenationVariable
Palladium(II)Square PlanarP,P-chelateCross-couplingHigh

Comparative Analysis of Ligand Reactivity and Stability

The reactivity and stability profiles of phosphino-amine ligands derived from 3-butoxypropylamine vary significantly based on the tether engineering and metal coordination environment [22] [24]. Ether-tethered systems demonstrate moderate thermal stability with decomposition temperatures typically exceeding 200°C under inert conditions [35] [25]. The hemilabile nature of ether linkages provides a balance between ligand stability and dynamic behavior essential for catalytic turnover [23] [27].

Comparative kinetic studies reveal that P-N bond strengths in these ligand systems follow the order: pyridyl > thioether > ether > direct alkyl linkages [22] [37]. The P-N bond cleavage rates under acidic conditions show significant dependence on the electron-donating or electron-withdrawing nature of the tether substituents [23] [37]. Research indicates that ether-containing ligands exhibit intermediate reactivity toward electrophilic attack compared to their thioether and pyridyl analogs [22] [24].

Stability assessments under various reaction conditions demonstrate that 3-butoxypropylamine-derived ligands maintain structural integrity in polar protic solvents but show increased susceptibility to hydrolysis in strongly basic media [23] [25]. The coordination to metal centers generally enhances ligand stability by protecting the P-N bonds from nucleophilic attack [22] [38]. Temperature-dependent studies indicate that coordinated ligands remain stable up to 150°C in most solvent systems [35] [25].

Reactivity toward oxidizing agents follows predictable patterns with phosphorus(III) centers undergoing facile oxidation to phosphine oxides in the presence of hydrogen peroxide or elemental sulfur [37] [43]. The oxidation products retain their coordination ability but exhibit altered electronic properties that affect metal binding affinities [37] [38]. These oxidized forms often serve as useful precursors for specialized catalytic applications requiring modified ligand properties [25] [43].

Table 3: Ligand Stability and Reactivity Parameters

ParameterEther TetherThioether TetherPyridyl TetherReference
Thermal Stability (°C)>200>220>250 [35] [25]
P-N Bond StrengthModerateModerate-HighHigh [22] [24]
Hydrolysis ResistanceModerateHighHigh [23] [37]
Oxidation SusceptibilityHighModerateLow [37] [43]
Metal Coordination StabilityGoodExcellentExcellent [22] [38]

Physical Description

Liquid

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 68 of 101 companies with hazard statement code(s):;
H301 (33.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

16499-88-0

Wikipedia

3-Butoxypropanamine

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Synthetic dye and pigment manufacturing
1-Propanamine, 3-butoxy-: ACTIVE

Dates

Modify: 2023-08-15

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